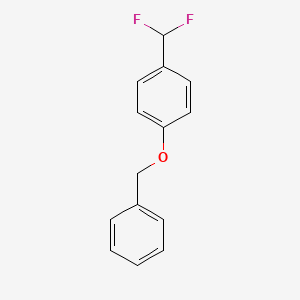

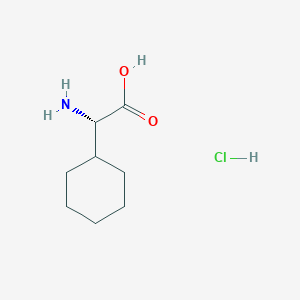

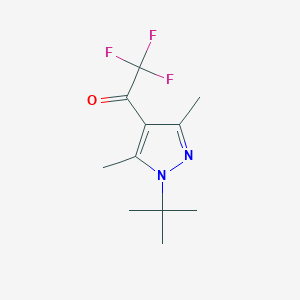

![molecular formula C6H7N5 B1525593 7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine CAS No. 117888-93-4](/img/structure/B1525593.png)

7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine

Descripción general

Descripción

7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine (7-MTP) is an organic compound that is commonly used in scientific research as a reagent and catalyst in a variety of different experiments. It is a derivative of the triazole family and is a white crystalline solid with a melting point of 127-128°C. 7-MTP has many unique properties that make it an ideal compound for a variety of applications in the laboratory.

Aplicaciones Científicas De Investigación

- Triazole compounds show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .

- They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

- The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

- A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques .

- All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .

- Among all the tested compounds, some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

- In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

Pharmacological Potentials

Antibacterial Activity

Antiviral Activity

- Triazolopyrazine derivatives have a wide range of biological activities, such as antidiabetic .

- 3-(Trifluoromethyl)-1,2,4-triazolopyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

- According to the Pharmacodia Global Database, based on the 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine moiety, there are seven marketed drugs, including four Sitagliptin drugs .

Antidiabetic Activity

Anti-platelet Aggregations

Antifungal Activity

- Triazole compounds have shown potential in the treatment of cancer .

- For example, letrozole, anastrozole, and vorozole, which contain a substituted 1,2,4-triazole chain, are currently being used to treat breast cancer .

Anticancer Activity

Antiparasitic Activity

Anticonvulsant Properties

Anti-malarial Activity

Anti-tubercular Activity

Propiedades

IUPAC Name |

7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-4-2-3-11-5(7)9-10-6(11)8-4/h2-3H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUICAGGXPFXELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NN=C(N2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1525515.png)

![2-Methyl-3-[(methylsulfanyl)methyl]aniline](/img/structure/B1525522.png)